molecular formula C9H10Br2 B2714078 2,4-Dibromo-1-isopropylbenzene CAS No. 58683-73-1

2,4-Dibromo-1-isopropylbenzene

Cat. No.: B2714078
CAS No.: 58683-73-1
M. Wt: 277.987
InChI Key: CWZVGUOYTWYNJC-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀Br₂. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an isopropyl group is substituted at the 1st position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .

    Bromination of Isopropylbenzene:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalyst Recycling: To minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-isopropylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Further substitution reactions can occur at the remaining positions on the benzene ring.

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2,4-Dibromo-1-isopropylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-isopropylbenzene primarily involves its reactivity towards electrophiles and nucleophiles. The bromine atoms and the isopropyl group influence the electron density on the benzene ring, making it more susceptible to further chemical reactions . The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-isopropylbenzene: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluoro-1-isopropylbenzene: Similar structure but with fluorine atoms instead of bromine.

    2,4-Diiodo-1-isopropylbenzene: Similar structure but with iodine atoms instead of bromine.

Uniqueness

2,4-Dibromo-1-isopropylbenzene is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This results in different reactivity and interaction patterns in chemical reactions and biological systems.

Properties

IUPAC Name

2,4-dibromo-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZVGUOYTWYNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58683-73-1
Record name 2,4-dibromo-1-(propan-2-yl)benzene
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